molecular formula C8H6BrFO3 B1376369 Methyl 5-bromo-4-fluoro-2-hydroxybenzoate CAS No. 4133-72-6

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

Cat. No.: B1376369
CAS No.: 4133-72-6
M. Wt: 249.03 g/mol
InChI Key: MCMGUPTVQMMNDL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a methoxy group. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Safety and Hazards

This compound is associated with certain hazards. Safety information suggests that personal protective equipment/face protection should be worn when handling this compound. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Method 1: A suspension of methyl 5-bromo-4-fluoro-2-hydroxybenzoate, benzyl bromide, and potassium carbonate in acetone is heated under reflux for 12 hours. After cooling, the mixture is filtered, and the solvent is removed under vacuum.

    Method 2: 5-bromo-4-fluoro-2-hydroxybenzoic acid is dissolved in anhydrous dichloromethane and absolute methanol, mixed with trimethylsilyl diazomethane, and stirred for 30 minutes at room temperature.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Methyl 5-bromo-4-fluoro-2-hydroxybenzoate can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Esterification: The hydroxyl group can participate in esterification reactions to form various esters.

Common Reagents and Conditions

    Reagents: Potassium carbonate, benzyl bromide, trimethylsilyl diazomethane, anhydrous dichloromethane, absolute methanol.

    Conditions: Reflux in acetone, room temperature stirring, vacuum removal of solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Esterification Products: Different esters can be synthesized by reacting the hydroxyl group with various carboxylic acids or acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is unique due to the specific positioning of bromine, fluorine, and hydroxyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

methyl 5-bromo-4-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMGUPTVQMMNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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